3,5-Dimethylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-DIMETHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O4S |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H17ClN2O4S/c1-13-8-14(2)10-16(9-13)27-19(24)18-17(21)11-22-20(23-18)28(25,26)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
YHYZPOQLIWBHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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